O-Allylhydroxylamine hydrochloride

Catalog No.
S675017
CAS No.
38945-21-0
M.F
C3H8ClNO
M. Wt
109.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Allylhydroxylamine hydrochloride

CAS Number

38945-21-0

Product Name

O-Allylhydroxylamine hydrochloride

IUPAC Name

O-prop-2-enylhydroxylamine;hydrochloride

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

InChI

InChI=1S/C3H7NO.ClH/c1-2-3-5-4;/h2H,1,3-4H2;1H

InChI Key

XIQUJVRFXPBMHS-UHFFFAOYSA-N

SMILES

C=CCON.Cl

Canonical SMILES

C=CCON.Cl

Organic Synthesis:

  • Synthesis of Allylic Amines: O-AH serves as a crucial reagent in the synthesis of allylic amines, which are organic compounds containing a carbon-carbon double bond (allyl group) and an amine functional group (containing nitrogen). These allylic amines find various applications in the development of pharmaceuticals and other fine chemicals.[Source: O-Alkylation and Arylation of Oximes, Hydroxylamines and related compounds ]

Medicinal Chemistry Research:

  • Exploration of Bioactive Compounds: O-AH is sometimes employed in medicinal chemistry research to explore the potential bioactivity of novel compounds. By introducing the allylhydroxylamine group into various molecules, researchers can investigate their interactions with biological systems and assess their potential therapeutic applications. It is important to note that O-AH itself is not a medicinal product and is not used in any medical treatments.

Research into Enzyme Mechanisms:

  • Studying Enzyme Activity: In some cases, O-AH is utilized as a tool to study the mechanisms of enzymes. By strategically incorporating the allylhydroxylamine group into specific molecules, researchers can probe the active sites of enzymes and gain insights into their function.

O-Allylhydroxylamine hydrochloride is a chemical compound with the molecular formula C3H8ClNOC_3H_8ClNO and a molecular weight of approximately 109.55 g/mol. It is characterized by its white to pale yellow crystalline appearance and is soluble in methanol. The compound is known for its potential reactivity due to the presence of both an allyl group and a hydroxylamine functional group, which can engage in various

  • N-O Bond Reactions: The N-O bond in hydroxylamines is known for its reactivity, which can lead to the formation of oximes and other derivatives.
  • Allylic Substitution: The allyl group allows for nucleophilic substitution reactions, where O-Allylhydroxylamine can act as a nucleophile.
  • Decomposition: The compound decomposes at high temperatures (around 172°C), producing various products, although specific decomposition pathways remain under-explored .

O-Allylhydroxylamine hydrochloride exhibits biological activities that make it of interest in pharmacological research. It has been studied for its potential as a reagent in various biochemical assays, particularly in the context of metal ion complexation and separation. Furthermore, hydroxylamines are often evaluated for their roles as intermediates in the synthesis of pharmaceuticals and agrochemicals .

The synthesis of O-Allylhydroxylamine hydrochloride typically involves the reaction between allyl chloride and hydroxylamine hydrochloride. This method allows for the introduction of the allyl group onto the hydroxylamine backbone, yielding O-Allylhydroxylamine as a product .

General Reaction Scheme:

text
Allyl Chloride + Hydroxylamine Hydrochloride → O-Allylhydroxylamine Hydrochloride

O-Allylhydroxylamine hydrochloride finds applications in various fields:

  • Analytical Chemistry: It serves as a complexing agent for metal ions, facilitating their separation and analysis.
  • Organic Synthesis: The compound is utilized in synthesizing oximes and other nitrogen-containing compounds.
  • Pharmaceutical Research: Its biological activity makes it a candidate for further investigation in drug development .

O-Allylhydroxylamine hydrochloride shares structural similarities with several other hydroxylamines. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
O-(2-Methylallyl)hydroxylamine hydrochloride54149-64-30.78
(E)-O-(3-Chloroallyl)hydroxylamine87851-77-20.78
O-(But-3-en-2-yl)hydroxylamine hydrochloride71350-16-80.74
O-Ethylhydroxylamine hydrochloride3332-29-40.71
O-Butylhydroxylamine hydrochloride4490-82-80.65

Uniqueness

O-Allylhydroxylamine hydrochloride is unique due to its specific allylic structure, which enhances its reactivity compared to other hydroxylamines. This structural feature enables it to participate in distinct

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38945-21-0

Dates

Modify: 2023-08-15

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